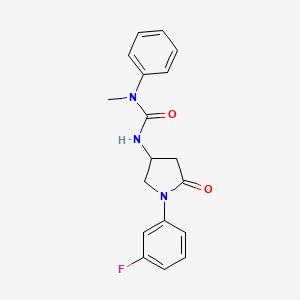![molecular formula C15H12N2OS B2787774 N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 329906-63-0](/img/structure/B2787774.png)
N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide, also known as NTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NTC is a cyclopropane-containing compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth. This compound also inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits tumor angiogenesis. This compound also inhibits the production of pro-inflammatory cytokines, reducing inflammation in animal models. This compound has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also relatively stable, allowing for long-term storage. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the scientific research of N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide. One direction is the investigation of this compound as a potential treatment for neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects, and further research could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of this compound as a potential treatment for autoimmune diseases. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines, and further research could explore its potential as an anti-inflammatory agent for diseases such as rheumatoid arthritis and multiple sclerosis. Finally, further research could explore the potential of this compound as a combination therapy with other anticancer agents, potentially enhancing their efficacy.
Synthesemethoden
N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 2-amino-1,4-naphthoquinone with cyclopropanecarboxylic acid chloride in the presence of triethylamine. Another method involves the reaction of 2-amino-1,4-naphthoquinone with cyclopropanecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. Both methods yield this compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide has shown promising results in various scientific research applications, including its potential use as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. This compound has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
Eigenschaften
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-ylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14(10-5-6-10)17-15-16-12-8-7-9-3-1-2-4-11(9)13(12)19-15/h1-4,7-8,10H,5-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDGYNHETZULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2787692.png)
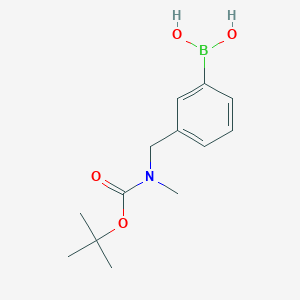
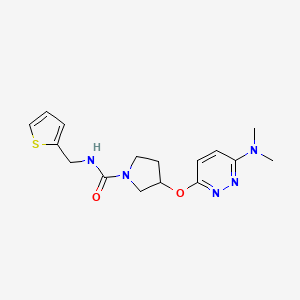
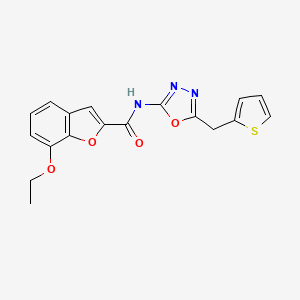
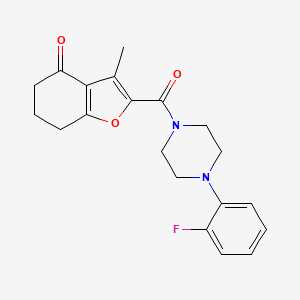
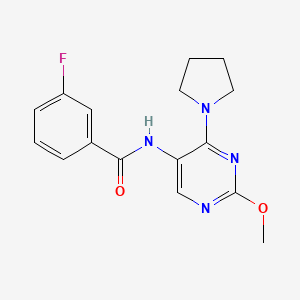
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2787705.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2787706.png)

![Methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2787708.png)
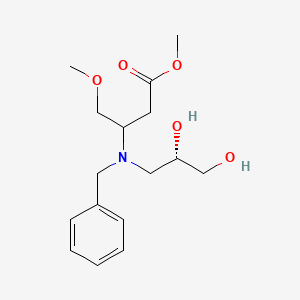
![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2787710.png)
![N-{2-[(furan-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2787712.png)
